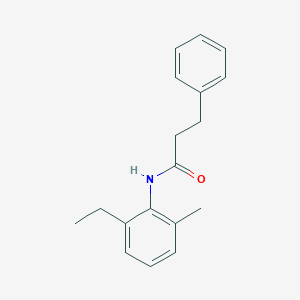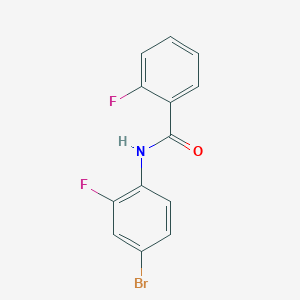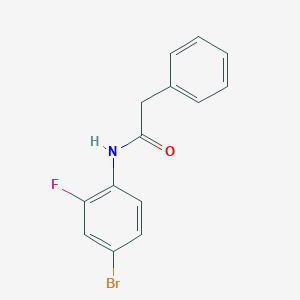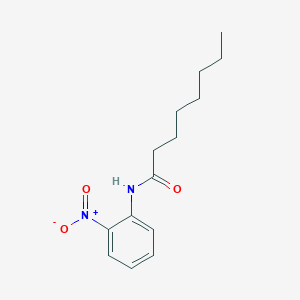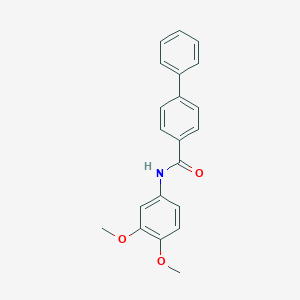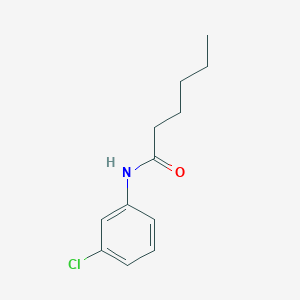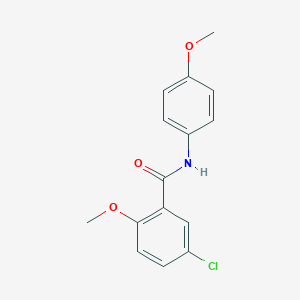
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide, also known as BMS, is a chemical compound that belongs to the sulfonamide family. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also inhibit the activity of other enzymes, such as urease and acetylcholinesterase.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells and induce apoptosis. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also reduce inflammation and oxidative stress. In addition, N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is also stable and can be stored for a long time without degradation. However, N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide. One direction is to study the mechanism of action of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide in more detail. Another direction is to explore the potential applications of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide in the field of catalysis. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can also be used as a starting material for the synthesis of new compounds with potential biological activities. In addition, the development of new synthetic methods for N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can improve its efficiency and reduce its toxicity.
Métodos De Síntesis
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can be synthesized through a series of chemical reactions. The first step is the bromination of 3-methylacetophenone to obtain 4-bromo-3-methylacetophenone. The second step is the reaction of 4-bromo-3-methylacetophenone with p-toluenesulfonyl chloride to obtain N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide. The synthesis method of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is relatively simple and efficient, which makes it a popular choice for scientific research.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has been widely used in scientific research due to its potential applications. One of the most common applications of N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide is as a ligand for metal catalysts. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide can coordinate with metal ions and form stable complexes, which can be used as catalysts for various chemical reactions. N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide has also been used as a reagent for the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C14H14BrNO2S |
|---|---|
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |
Clave InChI |
JBCJJKXKLJJDRD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




